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Note: Initial searches for "BAY 249716" in the context of tuberculosis studies did not yield
specific information. As a relevant and well-documented alternative, these application notes
focus on Bedaquiline (Sirturo), a diarylquinoline antimycobacterial agent approved for the
treatment of multidrug-resistant tuberculosis (MDR-TB).

Introduction to Bedaquiline

Bedaquiline is a first-in-class diarylquinoline antibiotic with a uniqgue mechanism of action
against Mycobacterium tuberculosis. It is a critical component of treatment regimens for MDR-
TB and has potent bactericidal and sterilizing activity against both replicating and dormant
bacilli.[1][2] Understanding its mechanism of action and having robust protocols to evaluate its
efficacy are essential for its effective use and for the development of new anti-tuberculosis
agents.

Mechanism of Action

Bedaquiline's primary target is the F1Fo-ATP synthase, an essential enzyme for energy
generation in M. tuberculosis.[1][3]

Key aspects of Bedaquiline's mechanism of action include:
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o Targeting the F1Fo-ATP Synthase: Bedaquiline specifically binds to the oligomeric c-ring of
the Fo subunit of the ATP synthase.[4]

« Inhibition of Proton Translocation: This binding obstructs the proton translocation channel,
effectively stalling the rotation of the c-ring.

o Depletion of Cellular ATP: The inhibition of ATP synthase leads to a rapid depletion of
intracellular ATP, which is crucial for numerous cellular processes.[5]

o Downstream Effects: The depletion of ATP disrupts various ATP-dependent metabolic
processes, including DNA and protein synthesis, and affects nitrogen metabolism.[5]
Network analysis has shown that in response to Bedaquiline, M. tuberculosis can attempt to
rewire its energy metabolism by activating transcription factors such as Rv0324 and Rv0880.
[6] The pathogen may also activate the glyoxylate shunt and other pathways to compensate
for ATP depletion.[6]
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Bedaquiline binds to the c-ring of ATP synthase, blocking proton translocation and inhibiting
ATP synthesis.

Quantitative Data: In Vitro Activity of Bedaquiline
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The in vitro potency of Bedaquiline is typically assessed by determining its Minimum Inhibitory

Concentration (MIC), the lowest concentration of the drug that prevents visible growth of M.

tuberculosis.

M.
_ MIC Range MIC50 MIC90
tuberculosis Methodology Reference
. (mg/L) (mg/L) (mg/L)
Strain Type
Drug- o o
) MGIT 960 Not specified 0.03 Not specified
susceptible
MGIT 960
Wild-type with TB Not specified 0.4 (median) Not specified
exiST
Pan-
susceptible & N N
REMA 0.0039-0.25 Not specified Not specified
Drug-
resistant
Multi-drug -
] Sensititre - -
resistant Not specified 0.25 Not specified
custom plates
(MDR)
Extensively -
Sensititre
drug-resistant Not specified 1 32

(XDR)

custom plates

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90%

of isolates, respectively.

Experimental Protocols

Protocol for Determining Minimum Inhibitory

Concentration (MIC) using Resazurin Microtiter Assay

(REMA)
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The REMA is a colorimetric assay that provides a visual determination of bacterial viability.
Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.[5]

Prepare 7H9-S Medium

'

Prepare Bedaquiline Stock Prepare M. tuberculosis Inoculum
and Serial Dilutions (McFarland 1.0 standard, diluted 1:20)

'

Dispense Drug Dilutions
and Inoculum into 96-well Plate

'

Incubate Plate for 7 Days
at 37°C

l

Add Resazurin Solution
to Each Well

'

Incubate for 24-48 Hours

'

Visually Read Results:
Blue = Inhibition (No Growth)
Pink = Growth

l

Determine MIC:
Lowest Concentration with No Color Change (Blue)
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Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Resazurin
Microtiter Assay (REMA).

Materials:

M. tuberculosis isolate (e.g., H37Rv or clinical isolates)

o Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC (oleic acid, albumin,
dextrose, catalase), and 0.5% glycerol (7H9-S medium)[1]

o Bedaquiline powder
e Dimethyl sulfoxide (DMSO)
o Sterile 96-well microtiter plates
e Resazurin sodium salt powder
 Sterile distilled water
e McFarland 1.0 turbidity standard
Procedure:
e Preparation of Bedaquiline Stock and Dilutions:
o Dissolve Bedaquiline powder in DMSO to prepare a stock solution (e.g., 1 mg/mL).

o Perform serial twofold dilutions of the stock solution in 7H9-S medium directly in the 96-
well plate to achieve the desired final concentration range (e.g., 1.0 to 0.0039 mg/L). The
final volume in each well should be 100 uL before adding the inoculum.

o Preparation of M. tuberculosis Inoculum:
o Grow M. tuberculosis in 7H9-S broth to mid-log phase.

o Adjust the turbidity of the bacterial suspension to match the McFarland 1.0 standard.
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o Dilute this suspension 1:20 in 7H9-S medium.

e |noculation of the Plate:

o Add 100 pL of the diluted bacterial inoculum to each well containing the Bedaquiline
dilutions.

o Include a growth control well (inoculum without drug) and a sterility control well (medium
only).

 Incubation:
o Seal the plate (e.g., with parafilm or a plate sealer) and incubate at 37°C for 7 days.
e Addition of Resazurin:
o Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.
o After 7 days of incubation, add 30 pL of the resazurin solution to each well.
e Final Incubation and Reading:
o Re-seal the plate and incubate for an additional 24 to 48 hours at 37°C.

o Visually assess the color change. A blue color indicates no bacterial growth (inhibition),
while a pink color indicates bacterial growth.

o The MIC is the lowest concentration of Bedaquiline that prevents the color change from
blue to pink.

Protocol for Determining Minimum Bactericidal
Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the
initial bacterial inoculum.
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Start with Completed MIC Plate

Select Wells from MIC Plate:
Well at MIC and Higher Concentrations

'

Subculture Aliquots (e.g., 10 pL)
from Selected Wells onto 7H10 Agar Plates

l

Incubate Agar Plates for 3-4 Weeks
at 37°C

'

Count Colony Forming Units (CFU)
on Each Plate

:

Determine MBC:
Lowest Drug Concentration with 299.9% Reduction in CFU
Compared to the Initial Inoculum

Click to download full resolution via product page

Workflow for determining the Minimum Bactericidal Concentration (MBC).

Materials:

o Completed REMA plate from the MIC assay

* Middlebrook 7H10 agar plates supplemented with OADC
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» Sterile pipette tips and pipettor
Procedure:
o Selection of Wells:

o Following the determination of the MIC, select the wells corresponding to the MIC value
and all higher concentrations of Bedaquiline where no growth was observed (i.e., the wells
remained blue).

e Subculturing:
o Homogenize the contents of each selected well by gentle pipetting.

o Spot-plate a fixed volume (e.g., 10-20 pL) from each of these wells onto a separate,
labeled 7H10 agar plate.

o Also, plate an aliquot from a growth control well (from the MIC plate, diluted to
approximate the initial inoculum) to determine the initial CFU count.

 Incubation:
o Allow the spots to dry completely before inverting the plates.

o Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are clearly visible on
the control plate.

e Colony Counting and MBC Determination:
o Count the number of colonies (CFU) on each plate.

o The MBC is defined as the lowest concentration of Bedaquiline that results in a 299.9%
reduction in CFU compared to the initial inoculum count from the growth control.

Protocol for In Vitro ATP Synthesis Inhibition Assay

This assay measures the effect of Bedaquiline on ATP synthesis in inverted membrane vesicles
(IMVs) from a mycobacterial species (e.g., M. phlei or M. smegmatis). ATP production is
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guantified using a luciferin/luciferase-based luminescence assay.[1]

Prepare Inverted Membrane Vesicles (IMVs)
from Mycobacterial Culture

'

Prepare Reaction Buffer with
Luciferin and Luciferase

l

Add IMVs and Bedaquiline (or control)
to Reaction Mixture

'

Initiate ATP Synthesis by Adding ADP

'

Continuously Measure Luminescence
(proportional to ATP concentration)

:

Analyze Data:
Compare Luminescence in Bedaquiline-treated
vs. Control Samples to Determine Inhibition

Click to download full resolution via product page

Workflow for the in vitro ATP synthesis inhibition assay.
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Materials:

Mycobacterium phlei or M. smegmatis cell paste

e French press or other cell disruption equipment

» Ultracentrifuge

e Reaction buffer: 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, 5 mM MgCI2[1]
e ADP solution

 Luciferin/Luciferase assay kit

o Bedaquiline

e Luminometer

Procedure:

e Preparation of Inverted Membrane Vesicles (IMVs):

o Resuspend mycobacterial cell paste in a suitable buffer (e.g., 0.15 M NacCl, 0.1 M tricine-
KOH pH 7.5, 5 mM MgCI2, 10% glycerol).[1]

o Disrupt the cells using a French press (e.g., three passages at 20,000 psi).[1]
o Remove unbroken cells by low-speed centrifugation.

o Pellet the membranes from the supernatant by ultracentrifugation (e.g., 60,000 rpm for 45
minutes).[1]

o Resuspend the IMV pellet in buffer to a final concentration of approximately 5 mg/mL.[1]
e ATP Synthesis Assay:

o In a luminometer cuvette, combine the reaction buffer, 50 pg of IMVs, luciferin, and
luciferase.
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o Add Bedaquiline at various concentrations to different cuvettes. Include a no-drug control
(DMSO vehicle) and other controls like an uncoupler (CCCP) or a known ATP synthase
inhibitor (DCCD).[1]

o Equilibrate the mixture for a few minutes.

o Initiate the ATP synthesis reaction by adding ADP (e.g., to a final concentration of 50 uM).
[1]

o Data Acquisition and Analysis:

o Immediately begin monitoring the luminescence signal over time. An increase in
luminescence corresponds to ATP production.

o Compare the rate of ATP synthesis in the presence of Bedaquiline to the no-drug control.

o Plot the percentage of inhibition against the Bedaquiline concentration to determine the
IC50 value (the concentration that causes 50% inhibition of ATP synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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